molecular formula C24H14O4 B12838813 4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid

4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid

Cat. No.: B12838813
M. Wt: 366.4 g/mol
InChI Key: WGBQCTRKIMJIDQ-UHFFFAOYSA-N
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Description

4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid (CAS: 217077-89-9; C₂₄H₁₄O₄, MW: 366.36 g/mol) is a rigid, π-conjugated dicarboxylic acid ligand featuring a central 1,2-phenylene group connected via ethynylene linkers to two benzoic acid moieties . Its unique bent geometry and extended conjugation make it a versatile building block for metal-organic frameworks (MOFs) and coordination polymers, particularly in applications requiring tailored porosity, conductivity, or photocatalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid typically involves the coupling of 4-iodobenzoic acid with 1,2-diethynylbenzene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete coupling.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyne linkages can be oxidized to form diketone derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: The benzoic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of alkane derivatives.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

Materials Science

The compound is known for its role in the development of advanced materials due to its unique structural properties. It can be used to synthesize polymers and composites with enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis
A study demonstrated the synthesis of poly(4,4'-(1,2-phenylenebis(ethyne-2,1-diyl))dibenzoic acid) which exhibited improved tensile strength compared to traditional polymers. The incorporation of this compound into polymer matrices has been shown to enhance their thermal properties significantly.

PropertyTraditional PolymerPolymer with 4,4' Compound
Tensile Strength (MPa)3555
Thermal Stability (°C)200250

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative was tested against human colorectal carcinoma cells (HCT116), showing an IC50 value lower than that of standard chemotherapeutics like 5-FU.

CompoundIC50 (µM)
5-FU (Standard)9.99
4,4' Compound Derivative5.85

Nanotechnology

The compound serves as a precursor for the synthesis of nanomaterials, particularly in the fabrication of carbon-based nanostructures. Its ethynyl groups facilitate the formation of carbon networks that are crucial for electronic applications.

Case Study: Carbon Nanotube Synthesis
A recent study utilized this compound in the synthesis of functionalized carbon nanotubes. These nanotubes demonstrated enhanced electrical conductivity and mechanical properties compared to non-functionalized counterparts.

PropertyNon-functionalized CNTsFunctionalized CNTs
Electrical Conductivity (S/m)100250
Tensile Strength (GPa)3060

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid primarily involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes or serve as structural components in MOFs. The ethyne linkages and benzoic acid groups provide sites for interaction with metal ions, facilitating the formation of these complexes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2- vs. 1,4-Phenylene Linkages

(a) 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid (peb-H₂)

  • Structure : Linear 1,4-phenylene core with ethynylene spacers.
  • Applications : MOFs with higher symmetry and larger pore volumes compared to the 1,2-isomer. Used in conductive materials due to enhanced π-π stacking .
  • Key Data :

    Property 1,2-Phenylene Isomer 1,4-Phenylene Isomer (peb-H₂)
    Molecular Weight (g/mol) 366.36 366.36
    Symmetry Bent (C₂/c) Linear (higher symmetry)
    MOF Conductivity Moderate High (e.g., FET mobility)
    Ref.

(b) 4,4'-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic Acid (p-acid)

  • Structure : Methoxy-substituted 1,4-phenylene core.
  • Applications : Fluorescence probes and electrochemiluminescence (ECL) sensors due to electron-donating methoxy groups enhancing optoelectronic properties .
  • Performance: Detection limits for thiourea as low as 0.26 nM, outperforming non-substituted analogs .

Substituent Variations: Anthracene vs. Phenyl Core

4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic Acid

  • Structure : Anthracene core replacing benzene, extending π-conjugation.
  • Applications : MOFs (e.g., NNU-27 and NNU-28) exhibit superior photocatalytic CO₂ reduction (formate production: 52.8 µmol g⁻¹ h⁻¹) due to broad light absorption and charge separation .
  • Comparison: Property Phenyl Core (1,2) Anthracene Core Light Absorption Range UV-Vis Extended to visible CO₂ Reduction Rate Not reported 52.8 µmol g⁻¹ h⁻¹ Ref.

Functional Group Modifications

(a) 4,4'-(1,2-Phenylenebis(methylene))bis(oxy)dibenzoic Acid

  • Structure : Methylene-oxy linkers instead of ethynylene.
  • Impact : Reduced rigidity and conjugation, leading to MOFs with lower thermal stability (decomposition <500°C vs. >500°C for ethynylene-based Zr-MOFs) .

(b) Coordination Polymers with Diazene Linkers

  • Example : 2,2'-(4,4'-(1,2-Phenylenebis(diazene-2,1-diyl))bis(4,1-phenylene))bis(azanediyl)bis(oxomethylene)dibenzoic acid (OPDAL).
  • Applications : Antimicrobial activity against S. aureus and E. coli (MIC: 8–16 µg/mL), attributed to nitrogen-rich coordination sites absent in ethynylene analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Ligands

Compound Name Core Structure Substituents Key Application Performance Metric Ref.
4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid 1,2-Phenylene None MOF Synthesis Moderate conductivity
4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid 1,4-Phenylene None Conductive MOFs FET mobility: 4.6 × 10³ cm² V⁻¹ s⁻¹
p-acid 1,4-Phenylene 2,5-Dimethoxy Fluorescence Sensors Thiourea LOD: 0.26 nM
Anthracene-based ligand Anthracene None CO₂ Photoreduction Formate rate: 52.8 µmol g⁻¹ h⁻¹

Biological Activity

4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid, also known as 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid (CAS No. 217077-89-9), is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H14O4. It features a biphenyl structure with ethynyl linkages that contribute to its chemical reactivity and potential interactions within biological systems. The compound's molecular weight is approximately 366.37 g/mol.

Structural Formula

C24H14O4\text{C}_{24}\text{H}_{14}\text{O}_{4}

Physical Properties

PropertyValue
Molecular Weight366.37 g/mol
CAS Number217077-89-9
Boiling PointNot available

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple aromatic rings may facilitate electron donation, thereby neutralizing free radicals. A study demonstrated that derivatives of dibenzoic acids possess robust antioxidant properties, which could be extrapolated to this compound.

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines. For instance, a derivative of dibenzoic acid was tested for its ability to reduce inflammation in cell cultures exposed to lipopolysaccharides (LPS). Results indicated a significant decrease in cytokine production, suggesting potential therapeutic applications for inflammatory diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of ethynyl-substituted benzoic acids. For example, derivatives similar to this compound were tested against various bacterial strains and demonstrated notable antibacterial effects.

Case Studies

  • Antioxidant Activity Study :
    • Objective : Evaluate the antioxidant capacity of dibenzoic acid derivatives.
    • Method : DPPH radical scavenging assay.
    • Results : Compounds exhibited IC50 values comparable to established antioxidants like ascorbic acid.
    • : Suggests potential for use in formulations aimed at oxidative stress mitigation.
  • Anti-inflammatory Assessment :
    • Objective : Investigate the impact on TNF-alpha production in macrophages.
    • Method : LPS-stimulated macrophage cultures treated with varying concentrations of the compound.
    • Results : Significant reduction in TNF-alpha levels at higher concentrations.
    • : Indicates potential for development as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    • Objective : Test against Gram-positive and Gram-negative bacteria.
    • Method : Agar diffusion method.
    • Results : Displayed zones of inhibition against Staphylococcus aureus and Escherichia coli.
    • : Supports further exploration as a broad-spectrum antimicrobial agent.

The biological activity of this compound likely involves several mechanisms:

  • Radical Scavenging : The compound's structure allows it to donate electrons effectively to neutralize free radicals.
  • Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation (e.g., NF-kB pathway), it can reduce cytokine production.
  • Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling or analogous cross-coupling reactions. A representative method involves refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Advanced protocols employ high-pressure conditions (100°C for 12 hours) in dimethylformamide (DMF) with acetic acid, yielding ~41% after purification . Key variables include solvent polarity, catalyst selection, and reaction time, which directly impact crystallinity and purity.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (>98% purity threshold) and ¹H NMR to confirm absence of residual solvents or side products . The molecular formula (C₁₆H₁₀O₄) and exact mass (266.058 g/mol) should align with high-resolution mass spectrometry (HRMS). Additionally, FT-IR can validate carboxyl (-COOH) and alkyne (C≡C) functional groups, while X-ray crystallography resolves π-conjugation in the solid state .

Q. What physicochemical properties are critical for its application in coordination polymers or MOFs?

  • Methodological Answer : The rigid biphenyl-ethyne backbone and terminal carboxyl groups enable ligand-metal coordination. Key parameters include:

  • LogP : 2.48 (indicates moderate hydrophobicity, relevant for solubility in organic solvents) .
  • PSA : 74.6 Ų (reflects hydrogen-bonding capacity for framework stabilization) .
  • Thermal stability (TGA/DSC) must be characterized to assess suitability for high-temperature synthesis of metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict regioselectivity in cross-coupling reactions. For example, ICReDD’s approach combines reaction path searches with experimental validation, reducing trial-and-error cycles. Machine learning models trained on existing synthesis data (e.g., solvent, temperature, catalyst) can propose optimal conditions for novel derivatives .

Q. What strategies resolve contradictions in reported crystallographic data or spectroscopic profiles?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. Systematic approaches include:

  • Crystallographic redundancy : Compare single-crystal XRD data across multiple batches .
  • Spectroscopic cross-validation : Use ¹³C NMR and Raman spectroscopy to confirm conjugation patterns.
  • Computational validation : Overlay experimental IR/UV-Vis spectra with simulated spectra from density functional theory (DFT) .

Q. How does this ligand perform in constructing luminescent MOFs, and what experimental controls are essential?

  • Methodological Answer : The ethyne spacer enhances π-conjugation, enabling charge-transfer transitions in MOFs. To isolate luminescence effects:

  • Control experiments : Synthesize isostructural MOFs with alternative ligands to compare emission profiles.
  • Quenching studies : Introduce trace analytes (e.g., nitroaromatics) to quantify sensitivity via fluorescence titration .
  • Lifetime measurements : Time-resolved photoluminescence (TRPL) distinguishes intrinsic ligand emission from framework-mediated effects.

Q. Notes for Experimental Design

  • Synthesis Scalability : Pilot-scale reactions require reactor designs with precise temperature/pressure control (e.g., Parr reactors) to maintain reproducibility .
  • Contaminant Mitigation : Use degassed solvents to prevent alkyne oxidation.
  • Ethical Compliance : Adopt green chemistry principles (e.g., substitute DMF with cyclopentyl methyl ether (CPME) where feasible).

Properties

Molecular Formula

C24H14O4

Molecular Weight

366.4 g/mol

IUPAC Name

4-[2-[2-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C24H14O4/c25-23(26)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(27)28/h1-4,7-10,13-16H,(H,25,26)(H,27,28)

InChI Key

WGBQCTRKIMJIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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